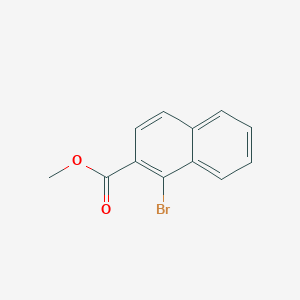

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester

概述

描述

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester is an organic compound with the chemical formula C12H9BrO2. It is a colorless to slightly yellow liquid with a boiling point of approximately 338-340°C and a density of 1.51 g/cm³ . This compound is slightly soluble in water but soluble in many organic solvents. It is often used as an intermediate in organic synthesis reactions, particularly in the preparation of various naphthamide compounds .

准备方法

The synthesis of 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester typically involves a two-step process:

Bromination of 2-Naphthoic Acid: 2-Naphthoic acid reacts with cuprous bromide to form 2-bromo-naphthoic acid.

Esterification: The 2-bromo-naphthoic acid is then reacted with methanol under alkaline conditions to generate the methyl ester.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of naphthoic acids, including 2-naphthalenecarboxylic acid, exhibit promising antimicrobial properties. For instance, studies have shown that certain halogenated naphthoic acid analogs demonstrate improved potency against multidrug-resistant strains of bacteria such as Neisseria gonorrhoeae. Specifically, compounds with bromine substitutions have been noted for their enhanced effectiveness compared to their non-halogenated counterparts .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the development of various pharmaceuticals. Its structure allows for modifications that can lead to the creation of more complex molecules used in drug formulation. The ability to synthesize high-purity derivatives economically makes it attractive for pharmaceutical applications .

Pesticide Development

The compound is also utilized in the synthesis of agricultural chemicals, particularly pesticides. Its derivatives can be engineered to enhance efficacy against specific pests while minimizing environmental impact. The bromination and subsequent modifications allow for tailored solutions that meet regulatory standards for agricultural use .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis process for 6-bromo-2-naphthalenecarboxylic acid methyl ester revealed that adjusting reaction parameters such as temperature and catalyst concentration significantly improved yield and purity. For example, maintaining a temperature range of 130 °C during esterification resulted in yields exceeding 90% with high purity levels .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of various naphthoic acid derivatives, it was found that the introduction of bromine at specific positions on the naphthalene ring dramatically increased activity against resistant bacterial strains. This underscores the importance of structural modifications in enhancing biological activity .

Data Summary Table

作用机制

The mechanism of action of 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Similar compounds to 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester include:

2-Naphthalenecarboxylic Acid: Lacks the bromine atom and is used in similar synthetic applications.

1-Bromo-2-Naphthoic Acid: Similar structure but without the ester group, used in different synthetic pathways.

The uniqueness of this compound lies in its combination of the bromine atom and ester group, which makes it a versatile intermediate in organic synthesis.

生物活性

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester (CAS No. 89555-39-5) is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound has the molecular formula and features a naphthalene backbone with a bromine atom and a carboxylate ester functional group. Its structure allows for various chemical reactions, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the bromine atom can enhance reactivity, allowing the compound to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may disrupt normal cellular functions, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of naphthalene compounds, including 2-naphthalenecarboxylic acid derivatives, exhibit significant antimicrobial activity. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that methyl esters of naphthoic acids possess inhibitory effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of 2-naphthalenecarboxylic acid derivatives have been explored in several studies. A notable investigation revealed that certain naphthalene derivatives could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Environmental Impact and Biodegradation

In environmental contexts, this compound has been studied for its biodegradation potential. Microorganisms such as Bacillus species have shown capabilities to degrade xenobiotic compounds, including naphthalene derivatives. This degradation process is crucial for bioremediation efforts aimed at reducing pollution from aromatic hydrocarbons .

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various naphthalene derivatives, including 2-naphthalenecarboxylic acid methyl ester. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Investigation into Anticancer Properties

In a research article focusing on the anticancer activity of naphthalene derivatives, it was found that treatment with 2-naphthalenecarboxylic acid methyl ester led to significant reductions in cell viability in human cancer cell lines. The study concluded that further exploration into its mechanism could unveil new therapeutic strategies for cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Naphthalenecarboxylic acid methyl ester | Aromatic ester | Antimicrobial, anticancer |

| 1-Hydroxy-2-naphthoic acid | Hydroxy derivative | Moderate antimicrobial activity |

| 6-Bromo-2-naphthoic acid | Bromo derivative | Potentially more potent against fungi |

属性

IUPAC Name |

methyl 1-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUCSGSCDZOKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449341 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89555-39-5 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the methoxycarbonyl group relative to the naphthalene ring in methyl 1-bromo-2-naphthoate?

A1: The methoxycarbonyl group in methyl 1-bromo-2-naphthoate is not coplanar with the naphthalene ring. Instead, it is twisted out of the plane by a dihedral angle of 29.8° []. This twist is likely due to steric hindrance between the methoxy group and the adjacent bromine atom.

Q2: How does the crystal structure of methyl 1-bromo-2-naphthoate suggest π-π stacking interactions?

A2: The crystal structure analysis reveals that adjacent molecules of methyl 1-bromo-2-naphthoate arrange themselves in an overlapped manner []. The distance between the parallel naphthalene rings of neighboring molecules is 3.590 Å, which falls within the typical range for π-π stacking interactions. This suggests that these weak intermolecular forces contribute to the stability of the crystal lattice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。